molecular formula C7H9F3O B2377023 [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol CAS No. 2567496-96-0

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol

Cat. No.: B2377023
CAS No.: 2567496-96-0
M. Wt: 166.143
InChI Key: PNBZUHPNESDQAE-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol: is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring, which is further connected to a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopentene with trifluoromethyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the addition of the trifluoromethyl group to the cyclopentene ring. The resulting intermediate is then subjected to further reactions to introduce the methanol group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process may also include purification steps to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • [1-(Trifluoromethyl)cyclopent-3-en-1-yl]amine
  • [1-(Trifluoromethyl)cyclopent-3-en-1-yl]chloride
  • [1-(Trifluoromethyl)cyclopent-3-en-1-yl]thiol

Comparison:

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopent-3-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBZUHPNESDQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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